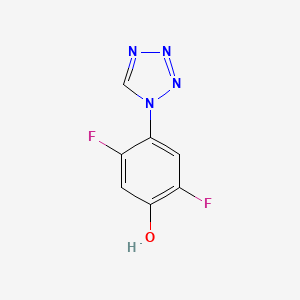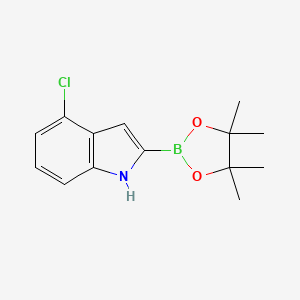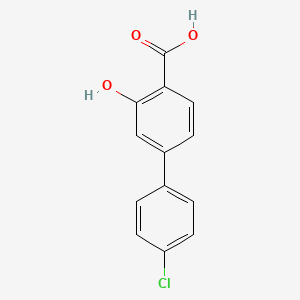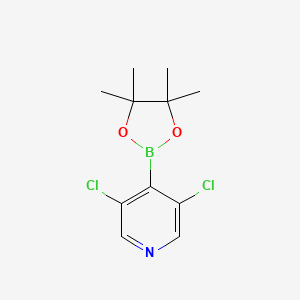
JWH 073 6-羟基吲哚代谢物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JWH 073 6-羟基吲哚代谢物是合成大麻素 JWH 073 的代谢产物。该化合物属于氨基烷基吲哚家族,以其与大麻素受体的相互作用而闻名。 它主要用于法医和研究应用,用于研究合成大麻素的代谢和作用 .
科学研究应用
JWH 073 6-羟基吲哚代谢物广泛用于科学研究,特别是在以下领域:
化学: 研究合成大麻素的化学性质和反应。
生物学: 了解合成大麻素的代谢途径和生物学作用。
医学: 研究合成大麻素的潜在治疗应用和毒理学作用。
工业: 开发检测生物样本中合成大麻素的分析方法.
生化分析
Biochemical Properties
The JWH 073 6-hydroxyindole metabolite interacts with the central cannabinoid (CB 1) receptor and the peripheral cannabinoid (CB 2) receptor . The K i values for binding CB 1 and the peripheral cannabinoid (CB 2) receptor are 8.9 and 38 nM, respectively . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
The JWH 073 6-hydroxyindole metabolite influences cell function by binding and acting as an agonist to the CB 1 and CB 2 cannabinoid receptors . These receptors are found in the brain and immune system, respectively . The compound’s effects on suppression of spontaneous activity, maximum possible antinociceptive effect in the tail-flick assay, and rectal temperature are comparable to those of WIN 55,212-2 when tested in rats .
Molecular Mechanism
The JWH 073 6-hydroxyindole metabolite exerts its effects at the molecular level by binding and acting as an agonist to the CB 1 and CB 2 cannabinoid receptors . The CB 1 receptor is found in the brain, and JWH 073 binds to CB 1 with a higher affinity than THC . CB 2 is found outside the brain, mostly in the immune system .
Dosage Effects in Animal Models
The effects of the JWH 073 6-hydroxyindole metabolite vary with different dosages in animal models . Its effects on suppression of spontaneous activity, maximum possible antinociceptive effect in the tail-flick assay, and rectal temperature are comparable to those of WIN 55,212-2 when tested in rats .
Metabolic Pathways
The JWH 073 6-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018 .
准备方法
JWH 073 6-羟基吲哚代谢物的制备涉及 JWH 073 的羟基化。合成路线通常包括使用特定的试剂和条件,以在吲哚环的 6 位实现羟基化。
化学反应分析
作用机制
JWH 073 6-羟基吲哚代谢物的作用机制涉及它与大麻素受体的相互作用,特别是中枢大麻素受体 (CB1) 和外周大麻素受体 (CB2)。该化合物与这些受体结合,导致各种生理效应。 所涉及的分子靶标和途径包括激活 G 蛋白偶联受体,这些受体调节神经递质释放和信号转导途径 .
相似化合物的比较
JWH 073 6-羟基吲哚代谢物可以与其他类似化合物进行比较,例如:
JWH 018: 另一种具有类似受体结合特性的合成大麻素。
JWH 015: 一种密切相关的化合物,具有不同的烷基链长度。
AM-2201: 一种结构相似但官能团不同的合成大麻素。JWH 073 6-羟基吲哚代谢物的独特性在于它在吲哚环的 6 位进行的特异性羟基化,这会影响其代谢和药理特性.
属性
IUPAC Name |
(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(19-12-11-17(25)14-22(19)24)23(26)20-10-6-8-16-7-4-5-9-18(16)20/h4-12,14-15,25H,2-3,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXHTLBJLOYLRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017729 |
Source


|
| Record name | JWH 073 6-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-48-0 |
Source


|
| Record name | JWH 073 6-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/new.no-structure.jpg)

![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)




